Product packaging for Fmoc-3-Fluoroalanine-2-[d](Cat. No.:CAS No. 1651822-23-9)

Fmoc-3-Fluoroalanine-2-[d]

Cat. No.: B3419991
CAS No.: 1651822-23-9
M. Wt: 329.3 g/mol
InChI Key: KIPSDRHXCAHLLL-INIZCTEOSA-N
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Description

Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry

Fluorinated amino acids are synthetic derivatives of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution is far from trivial; the unique properties of fluorine—its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—impart significant changes to the amino acid's characteristics. omicsonline.org When these modified amino acids are incorporated into peptides or proteins, they can confer enhanced thermal and chemical stability, increased resistance to enzymatic degradation, and altered biological activity. researchgate.net

In medicinal chemistry, the introduction of fluorine is a widely used strategy to optimize drug candidates. nih.gov Fluorination can improve a molecule's metabolic stability and bioavailability, properties crucial for effective pharmaceuticals. bohrium.com For instance, the presence of fluorine can block sites of metabolic attack by enzymes, thereby prolonging the drug's action in the body. Furthermore, fluorinated amino acids serve as valuable probes in research, particularly for in-cell Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgchemistryviews.org The fluorine-19 (¹⁹F) nucleus has a high NMR sensitivity and is virtually absent in biological systems, providing a clear window to observe the structure, function, and interactions of proteins in their native cellular environment without background interference. acs.orgchemistryviews.orgucla.edu

Role of Non-Proteinogenic Amino Acids in Advanced Research

Beyond the 22 standard proteinogenic amino acids encoded by the genetic code, there exists a vast world of non-proteinogenic amino acids (NPAAs). nih.govwikipedia.org These are amino acids that are not naturally incorporated into proteins during translation but are found in nature or can be synthesized in the laboratory. wikipedia.org NPAAs are invaluable tools in chemical biology and drug discovery, offering a way to introduce novel chemical functionalities and structural diversity into peptides and other biomolecules. frontiersin.orgresearchgate.net

The incorporation of NPAAs can dramatically alter the properties of a peptide, enhancing its stability against degradation by proteases, constraining its conformation to increase binding affinity for a target, or improving its pharmacokinetic profile. nih.gov They are essential building blocks for creating peptide-based drugs with improved therapeutic properties. nih.govfrontiersin.org Researchers utilize NPAAs to study enzyme mechanisms, probe protein structures, and develop new bioactive compounds with applications ranging from pharmaceuticals to agrochemicals. frontiersin.orgresearchgate.netfrontiersin.org

Overview of Deuterium (B1214612) Labeling in Biomolecular Studies

One of the key applications of deuterium labeling is in quantitative "omics" studies, where it helps determine the turnover rates and metabolic pathways of proteins, lipids, and other biomolecules. nih.gov In pharmaceutical research, deuterium labeling is used to study drug metabolism and pharmacokinetics. symeres.com The replacement of a hydrogen atom with a deuterium atom at a site of metabolic activity can slow down the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect. symeres.comnih.gov This can lead to improved metabolic stability and an extended half-life for deuterated drugs. Furthermore, deuterium labeling is crucial for neutron scattering techniques, which can provide detailed structural information on complex biological assemblies like cell membranes. researchgate.net

Interdisciplinary Research Landscape of Fmoc-3-Fluoroalanine-2-[d]

Fmoc-3-Fluoroalanine-2-[d] is a prime example of a molecule created for interdisciplinary research. Its design integrates key features from different fields to create a highly specialized building block.

The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group used in solid-phase peptide synthesis (SPPS). altabioscience.com It temporarily blocks the amino group of the amino acid, preventing unwanted reactions during the step-by-step assembly of a peptide chain. peptide.com Its key advantage is that it can be removed under mild basic conditions, which are compatible with a wide range of other sensitive chemical groups on the peptide. activotec.comiris-biotech.de

The 3-Fluoroalanine Core: As a fluorinated amino acid, it introduces the unique properties of fluorine. This can be used to enhance peptide stability or to act as a ¹⁹F NMR probe for structural and functional studies of the resulting peptide. biophysics.org

The Deuterium Label: The deuterium at the alpha-carbon (2-position) offers another layer of analytical capability. It can be used to study enzymatic mechanisms involving this position or to track the molecule's fate in metabolic studies. nih.govacs.org The presence of deuterium can also influence the rate of certain reactions, providing insights into kinetic isotope effects. nih.gov

The synthesis and application of a molecule like Fmoc-3-Fluoroalanine-2-[d] require expertise in organic synthesis, peptide chemistry, spectroscopy, and biochemistry. Its use is intended for sophisticated research aimed at understanding biological processes at a granular level, designing novel peptides with enhanced properties, and developing new analytical methods.

Interactive Data Tables

Table 1: Properties of Fmoc-3-Fluoroalanine-2-[d]

PropertyValue
CAS Number 1217451-08-5
Molecular Formula FCH₂CD(NHFmoc)COOH
Molecular Weight 330.33
Deuterium Purity 98 atom % D
Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Key Research Applications of Component Features

FeaturePrimary Field of ApplicationSpecific Use Case Example
Fmoc Protecting Group Peptide ChemistrySolid-Phase Peptide Synthesis (SPPS) to build custom peptides. altabioscience.com
Fluorine Atom Medicinal Chemistry / Chemical Biology¹⁹F NMR spectroscopy to study protein folding and ligand binding. acs.orgucla.edu
Deuterium Label Biochemistry / PharmacologyStudying kinetic isotope effects in enzyme-catalyzed reactions. symeres.com
Non-Proteinogenic Backbone Drug DiscoveryCreating peptides with enhanced stability against enzymatic degradation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16FNO4 B3419991 Fmoc-3-Fluoroalanine-2-[d] CAS No. 1651822-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1651822-23-9

Molecular Formula

C18H16FNO4

Molecular Weight

329.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid

InChI

InChI=1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

KIPSDRHXCAHLLL-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CF)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fmoc 3 Fluoroalanine 2 D

Stereoselective Synthesis of Fluoroalanine Precursors

The enantiomeric purity of the final deuterated product is contingent on the stereoselective synthesis of its non-deuterated fluoroalanine precursor. Methodologies to achieve this often begin with readily available chiral starting materials like serine.

Deoxofluorination Approaches from Serine Derivatives

A prevalent and effective method for synthesizing 3-fluoroalanine involves the deoxofluorination of serine derivatives. nih.govresearchgate.net This reaction replaces the hydroxyl group of serine with a fluorine atom. The process typically begins with the protection of both the amino and carboxyl groups of L- or D-serine. The protected serine then undergoes cyclization to form an oxazolidinone derivative. researchgate.net This rigid bicyclic structure helps to control the stereochemistry of the subsequent fluorination step.

The key transformation is the nucleophilic substitution of the hydroxyl group with fluoride (B91410). A variety of fluorinating reagents can be employed for this purpose, with modern reagents like Deoxo-Fluor and XtalFluor-E often providing high yields and stereoselectivity. researchgate.netmdpi.com For instance, the synthesis of N-Fmoc-L-fluoroalanine has been successfully achieved using XtalFluor-E in the presence of triethylamine (B128534) trihydrofluoride. researchgate.net The reaction proceeds with inversion of configuration, meaning that L-serine will yield D-fluoroalanine, and D-serine will yield L-fluoroalanine. This stereochemical control is crucial for producing enantiopure fluoroalanine precursors.

Table 1: Comparison of Deoxofluorination Reagents for Serine Derivatives

ReagentTypical ConditionsAdvantagesDisadvantages
Diethylaminosulfur Trifluoride (DAST)Anhydrous solvents, low temperatureEffective for many substratesCan lead to side products like aziridines
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)Milder than DASTHigher thermal stability, fewer byproductsMore expensive than DAST
XtalFluor-E (Diethylamino)difluorosulfonium tetrafluoroborate)Used with a fluoride source (e.g., Et3N·3HF)Crystalline, stable, high yieldsRequires an external fluoride source

Biocatalytic Pathways for Enantiopure Fluoroalanines

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure fluoroalanines. nih.govresearchgate.net Enzymes such as ω-transaminases can catalyze the asymmetric synthesis of 3-fluoroalanine from 3-fluoropyruvate. researchgate.net For example, a ω-transaminase from Vibrio fluvialis has been used to convert 3-fluoropyruvate into D-3-fluoroalanine with high enantiomeric excess (>99%). researchgate.net

Another biocatalytic approach involves the use of dehydrogenases. Alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase have been employed for the production of (R)- and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate. nih.gov These enzymatic reactions are highly stereospecific and proceed under mild conditions, often in aqueous media, which is environmentally advantageous. The choice of enzyme dictates the chirality of the resulting fluoroalanine.

Asymmetric Synthesis Strategies for α-Fluoroalkyl-α-Amino Acids

Broader asymmetric synthesis strategies provide access to a wide range of α-fluoroalkyl-α-amino acids, including fluoroalanine precursors. mdpi.comnih.gov One notable method involves the use of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. dntb.gov.ua These complexes can be alkylated to introduce the fluoromethyl group, with the chiral ligand on the nickel complex directing the stereochemical outcome of the reaction.

Another powerful technique is the asymmetric Strecker synthesis. This involves the reaction of a ketone or aldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. By using a chiral amine or a chiral catalyst, this method can be rendered highly enantioselective for the synthesis of α-fluoroalkyl-α-amino acids. mdpi.com

Deuterium (B1214612) Incorporation Strategies at the Alpha-Carbon (C-2)

The introduction of a deuterium atom at the α-carbon of Fmoc-3-fluoroalanine can be achieved either during the synthesis of the fluoroalanine backbone itself or by deuterating a suitable precursor before fluorination.

Isotopic Labeling during Fluoroalanine Synthesis

One direct method for producing 2-deutero-3-fluoroalanine is through the reductive amination of 3-fluoropyruvic acid using a deuterated reducing agent. For instance, the use of alkali metal borodeuterides (e.g., NaBD4) can introduce the deuterium atom at the C-2 position during the formation of the amino acid from the corresponding α-keto acid.

Biocatalytic methods are also well-suited for stereoselective deuterium incorporation. Pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can catalyze the H/D exchange at the α-carbon of amino acids in the presence of D₂O. nih.gov An α-oxo-amine synthase has been shown to be effective for the α-deuteration of various L-amino acids and their esters using D₂O as the deuterium source. nih.gov This enzymatic approach offers high site- and stereoselectivity under mild reaction conditions.

Table 2: Methods for Deuterium Incorporation at the Alpha-Carbon

MethodDeuterium SourceKey Features
Reductive AminationMetal borodeuterides (e.g., NaBD₄)Direct incorporation during synthesis from α-keto acid.
Enzymatic H/D ExchangeDeuterated water (D₂O)High stereoselectivity and site-selectivity, mild conditions.
Precursor DeuterationDeuterated reagents (e.g., D₂/Ru/C)Deuteration of a precursor followed by further synthetic steps.

Precursor Deuteration for Stereospecific Isotope Placement

A highly effective strategy for ensuring the stereospecific placement of deuterium is to deuterate a chiral precursor prior to the introduction of the fluorine atom. Serine is an ideal precursor for this approach. Efficient methods have been developed for the stereoselective α-deuteration of serine derivatives. nih.gov

One such method involves the deprotonation of a chiral bicyclic serine equivalent, followed by quenching with a deuterium source to achieve selective deuteration at the α-position. nih.gov For example, D-serine can be catalytically deuterated to D-serine-2,3,3-d₃ using deuterium gas (D₂) and a ruthenium on carbon (Ru/C) catalyst in D₂O. nih.gov This deuterated serine can then be carried through the deoxofluorination process described in section 2.1.1. The fluorination of the deuterated serine derivative proceeds with inversion of configuration, yielding the desired L-3-fluoroalanine-2-[d]. The final step would involve the protection of the amino group with Fmoc chloride to yield the target compound, Fmoc-3-Fluoroalanine-2-[d]. This precursor deuteration strategy provides excellent control over the position and stereochemistry of the isotopic label.

Fmoc Protection Chemistry and Orthogonal Group Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, prized for its base-lability which allows for mild deprotection conditions. wikipedia.orglgcstandards.com This characteristic is particularly advantageous when synthesizing peptides containing sensitive or modified amino acids, such as Fmoc-3-Fluoroalanine-2-[d]. The Fmoc group stabilizes the amino acid, preventing unwanted side reactions during peptide chain elongation, and its removal does not affect acid-labile protecting groups, a principle known as orthogonality. altabioscience.combiosynth.com

Methods for Fmoc Group Installation

The introduction of the Fmoc group to 3-fluoroalanine, including its deuterated analogue, is a critical step to prepare the building block for solid-phase peptide synthesis (SPPS). The general methods for Fmoc protection of primary and secondary amines are well-established and applicable here. numberanalytics.com

Common reagents for installing the Fmoc group include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgnumberanalytics.com The reaction with Fmoc-Cl is typically performed under Schotten-Baumann conditions, using a base like sodium bicarbonate in a solvent mixture such as dioxane and water. total-synthesis.com Fmoc-OSu is often preferred as the reaction conditions are easier to control and it generates fewer side products.

A practical synthesis for N-Fmoc-L-fluoroalanine has been reported starting from L-serine. researchgate.netmanchesterorganics.com The key step is a deoxofluorination reaction. One reported method utilizes XtalFluor-E in the presence of triethylamine trihydrofluoride to convert the hydroxyl group of a protected serine derivative into the target fluorine atom. researchgate.netmanchesterorganics.commdpi.com Following the fluorination step, a one-pot deprotection of other protecting groups (e.g., Cbz) and ring-opening is performed, followed by the introduction of the Fmoc group to yield the final product. manchesterorganics.com This demonstrates a viable pathway to produce Fmoc-3-fluoroalanine, which can be adapted for the deuterated version, Fmoc-3-Fluoroalanine-2-[d].

Table 1: Reagents for Fmoc Group Installation

Reagent Typical Conditions Reference
9-fluorenylmethyl chloroformate (Fmoc-Cl) Sodium bicarbonate, dioxane/water total-synthesis.com
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) Weak base (e.g., NaHCO3), aqueous THF total-synthesis.com

Compatibility with Other Protecting Group Strategies in Synthesis

A significant advantage of Fmoc chemistry is its orthogonality with other classes of protecting groups, which allows for the selective deprotection of specific functional groups during a complex synthesis. altabioscience.comiris-biotech.de The Fmoc group is stable to acidic conditions, which are used to cleave other common protecting groups. total-synthesis.com

This orthogonality is most frequently exploited in the Fmoc/tBu strategy for solid-phase peptide synthesis. iris-biotech.deiris-biotech.de In this approach, the α-amino group is temporarily protected by Fmoc, while permanent side-chain protecting groups are typically tert-butyl (tBu) based ethers, esters, and carbamates. The Fmoc group is removed at each step of peptide elongation using a mild base, commonly a solution of 20% piperidine (B6355638) in DMF, while the tBu groups remain intact. wikipedia.org These acid-labile side-chain protecting groups are then removed at the end of the synthesis during cleavage from the resin, typically with strong acid cocktails containing trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

The Fmoc group is also orthogonal to the Boc (tert-butyloxycarbonyl) group, another acid-labile amine protecting group. total-synthesis.comorganic-chemistry.org This allows for strategies where, for instance, a lysine (B10760008) side-chain amine is protected with Boc while the N-terminus is protected with Fmoc. Furthermore, the Fmoc group is considered quasi-orthogonal to the benzyl (B1604629) (Bzl) group, as Fmoc can be selectively removed in the presence of Bzl groups under standard basic conditions, although Bzl groups can also be removed by hydrogenolysis, a condition under which Fmoc can also be cleaved, albeit more slowly. total-synthesis.com

This compatibility allows for the strategic incorporation of Fmoc-3-Fluoroalanine-2-[d] into peptides, cyclic peptides, and other complex molecules where differential protection and selective modification are required. sigmaaldrich.com

Table 2: Orthogonality of Fmoc Protecting Group

Protecting Group Cleavage Condition Compatibility with Fmoc Reference
Fmoc Mild base (e.g., 20% Piperidine/DMF) - wikipedia.org
tert-Butyl (tBu) Strong acid (e.g., TFA) Orthogonal iris-biotech.deiris-biotech.de
tert-Butyloxycarbonyl (Boc) Strong acid (e.g., TFA) Orthogonal total-synthesis.comorganic-chemistry.org
Benzyloxycarbonyl (Cbz) H₂/Pd (Hydrogenolysis) or HBr/AcOH Quasi-orthogonal total-synthesis.com

Derivatization for Specific Research Applications

The unique properties of Fmoc-3-Fluoroalanine-2-[d], combining the Fmoc handle for synthesis, the fluorine atom for probing, and the deuterium label for mechanistic studies, make it a valuable precursor for creating specialized molecular tools.

Modification for Fluorescent Probes

Fluorescently labeled amino acids are powerful tools for studying protein-protein interactions, protein localization, and cellular imaging. nih.gov Fmoc-3-Fluoroalanine-2-[d] can be incorporated into peptides, and the resulting molecule can be derivatized to create a fluorescent probe.

One strategy involves synthesizing a peptide with the fluoroalanine residue and another amino acid with a side chain suitable for labeling, such as lysine. Using an orthogonal protecting group strategy (e.g., protecting the lysine side-chain amine with a Dde or Mtt group), the lysine can be selectively deprotected on-resin and labeled with a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). sigmaaldrich.comacs.org

Alternatively, the intrinsic properties of the fluorine atom can be exploited. While not fluorescent itself, the ¹⁹F nucleus is an excellent probe for NMR spectroscopy, allowing for the study of peptide conformation and binding without the steric bulk of a traditional fluorophore. Furthermore, unnatural fluorescent amino acids (FlAAs) can be designed where the fluorophore is an integral part of the amino acid side chain. While direct examples for 3-fluoroalanine are not prevalent, the synthetic routes used for its preparation could potentially be adapted to incorporate or attach fluorescent moieties. For instance, derivatization of the amino acid before Fmoc protection could yield a fluorescent version of the building block itself. nih.gov

Preparation of Radiotracers for Mechanistic Pathway Analysis

Radiolabeled amino acids are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET), which is widely used in oncology to study tumor metabolism and proliferation. acs.orgsnmjournals.org Alanine and its analogues are of particular interest as they are transported into cancer cells by overexpressed amino acid transporters, such as the Alanine-Serine-Cysteine-preferring (ASC) system. nih.govnih.gov

The synthesis of ¹⁸F-labeled L-fluoroalanine (L-[¹⁸F]FAla) has been established as a PET radiotracer for cancer detection. nih.gov A common radiosynthesis method involves the nucleophilic substitution of a suitable leaving group on a protected precursor with [¹⁸F]fluoride. For example, a serine-derived cyclic sulfamidate precursor can be reacted with [¹⁸F]fluoride, followed by deprotection to yield the final radiotracer. nih.gov This general approach can be applied to synthesize L-3-[¹⁸F]fluoroalanine-2-[d] from a deuterated precursor.

The deuterium at the 2-position (α-carbon) in Fmoc-3-Fluoroalanine-2-[d] is particularly significant. Introducing deuterium at this position can alter the metabolic stability of the resulting radiotracer. nih.gov By comparing the in vivo behavior of the deuterated versus non-deuterated radiotracer (e.g., L-3-[¹⁸F]fluoroalanine-d₃ vs. L-3-[¹⁸F]FAla), researchers can investigate metabolic pathways and the rate of enzymatic degradation, providing deeper mechanistic insights into tumor biology. nih.gov The Fmoc-protected compound serves as a key intermediate for the synthesis of the non-radioactive "cold" standard required for co-injection and analytical validation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 3: Isotopes for Radiolabeling and Their Application

Isotope Imaging Modality Common Use in Amino Acid Tracers Rationale for Use Reference
Fluorine-18 (B77423) (¹⁸F) PET Tumor imaging, metabolic studies Favorable half-life (109.7 min), low positron energy, established labeling chemistry nih.govnih.gov
Carbon-11 (¹¹C) PET Protein synthesis and metabolism studies Allows for labeling without changing the molecular structure snmjournals.orgnih.gov

Integration of Fmoc 3 Fluoroalanine 2 D into Complex Biomolecular Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. The use of the Fmoc group as a temporary Nα-protecting group offers the advantage of milder deprotection conditions compared to older Boc-based strategies, making it compatible with a wide array of sensitive and modified amino acid building blocks, including Fmoc-3-Fluoroalanine-2-[d].

Fmoc-3-Fluoroalanine-2-[d] is designed for direct use in standard Fmoc-based SPPS protocols. The synthesis cycle begins with the deprotection of the Nα-Fmoc group of the resin-bound amino acid or peptide, typically using a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). The liberated N-terminal amine is then coupled with the carboxyl group of the incoming Fmoc-3-Fluoroalanine-2-[d], which has been pre-activated.

Common activation methods involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and minimize racemization. After the coupling reaction is complete, excess reagents and byproducts are washed away, and the cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The presence of the Fmoc group on the deuterated fluoroalanine derivative allows it to be seamlessly integrated into automated peptide synthesizers that utilize this chemistry. The final peptide is cleaved from the solid support and its side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).

A practical synthesis of N-Fmoc protected L-fluoroalanine has been reported, demonstrating its compatibility with SPPS for creating model tripeptides without significant side reactions like β-elimination. This established methodology provides a strong foundation for the incorporation of the deuterated analogue, Fmoc-3-Fluoroalanine-2-[d].

The incorporation of fluorinated amino acids into a growing peptide chain presents specific challenges. The strong electron-withdrawing nature of the fluorine atom, particularly at the β-position as in 3-fluoroalanine, significantly decreases the nucleophilicity of the α-amino group. This deactivation can make the coupling of an incoming amino acid to the N-terminus of a resin-bound fluoroalanine residue difficult and inefficient.

Similarly, coupling the carboxyl group of Fmoc-3-Fluoroalanine-2-[d] can be sluggish. Studies on other sterically hindered or electronically deactivated amino acids have shown that standard coupling conditions may lead to incomplete reactions, resulting in deletion sequences. The combined electronic effect of the fluorine atom and the subtle steric and electronic differences imparted by the deuterium (B1214612) atom at the α-carbon can exacerbate these issues.

To overcome these challenges, several optimization strategies are employed:

Stronger Coupling Reagents: Utilizing more potent activating agents or coupling additives can enhance reaction rates. For instance, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than standard carbodiimides for difficult couplings.

Extended Coupling Times and Double Coupling: Allowing the reaction to proceed for a longer duration or performing the coupling step twice (double coupling) can help drive the reaction to completion.

Elevated Temperatures: Microwave-assisted SPPS has emerged as a powerful technique to accelerate slow reactions and improve the synthesis of "difficult sequences" by overcoming peptide aggregation and increasing reaction kinetics.

Solvent Choice: The choice of solvent can influence peptide chain solvation and aggregation. While DMF is standard, the use of more polar solvents or additives like N-methyl-2-pyrrolidone (NMP) or hexamethylphosphoramide (B148902) (HMPA) can disrupt secondary structures that hinder reactivity.

Conversion to Acid Halides: For particularly challenging N-terminal couplings to deactivated residues like α-trifluoromethyl-alanine, the incoming Fmoc-amino acid can be converted to a more reactive acyl chloride or bromide, which forces the acylation of the deactivated amine.

The following table summarizes common coupling reagents used in Fmoc-SPPS and their suitability for challenging couplings.

Coupling Reagent/SystemTypeAdvantages for Difficult Couplings
DIC/HOBt Carbodiimide/AdditiveStandard, cost-effective, reduces racemization.
DIC/Oxyma Carbodiimide/AdditiveSafer and often more efficient alternative to HOBt.
HBTU/HATU Uronium/Aminium SaltHighly efficient, fast reaction times, good for hindered couplings.
PyBOP Phosphonium SaltEffective for hindered amino acids, low racemization.
Fmoc-AA-F Acid Fluoride (B91410)Highly reactive, useful for coupling to deactivated amines.

Monitoring the completion of each coupling and deprotection step is crucial. Qualitative tests like the ninhydrin (B49086) test or quantitative analysis of Fmoc release via UV spectroscopy can be used to assess the efficiency of each step and determine if optimized conditions or recoupling are necessary.

High-throughput synthesis enables the rapid generation of large libraries of peptides for screening in drug discovery and materials science. Automated parallel synthesizers are commonly used to produce hundreds or even thousands of unique peptide sequences simultaneously. These systems rely on robust and efficient chemistries, making Fmoc-SPPS the method of choice.

The inclusion of modified amino acids like Fmoc-3-Fluoroalanine-2-[d] in these libraries allows for the exploration of a much wider chemical space. By systematically substituting native amino acids with this analogue at various positions, researchers can create libraries to probe for enhanced properties such as:

Increased metabolic stability against proteases.

Improved binding affinity or selectivity for a biological target.

Altered peptide conformation and structure.

Phage display is another high-throughput technique where peptide libraries are genetically encoded and displayed on the surface of bacteriophages. While direct genetic encoding of Fmoc-3-Fluoroalanine-2-[d] is not possible, synthetic-genetic hybrid approaches can be used. A peptide library can be synthesized with a specific site for chemical modification, allowing for the subsequent conjugation of the desired unnatural amino acid.

Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like oral bioavailability and metabolic stability. The introduction of fluorine into an amino acid is a well-established strategy for creating constrained peptides and peptidomimetics. The steric bulk and unique stereoelectronic effects of the C-F bond can restrict the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation.

Bioconjugation Strategies for Protein Modification

Bioconjugation involves the chemical linking of two biomolecules, such as a peptide and a protein, to create a

Applications in Mechanistic and Biochemical Investigations

Elucidation of Enzyme Catalytic Mechanisms

Fmoc-3-Fluoroalanine-2-[d] and its derivatives have been instrumental in elucidating the catalytic mechanisms of several enzymes, primarily by acting as substrate analogues and inhibitors.

Fluorinated amino acids, including fluoroalanine, serve as effective substrate analogues and mechanism-based inhibitors for various enzymes. The strong electron-withdrawing nature of fluorine can alter the acidity of adjacent protons and influence the molecule's reactivity within an enzyme's active site. This allows researchers to trap enzymatic intermediates and study the catalytic cycle. For instance, the fluorine substituent can stabilize or destabilize transition states, providing insights into the forces and interactions crucial for catalysis. In some cases, the fluorinated analogue can be processed by the enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme, a process known as suicide inactivation. This behavior is particularly useful for identifying active site residues and understanding the chemical steps of the enzymatic reaction.

Alanine (B10760859) racemase, a bacterial enzyme essential for cell wall biosynthesis, is a key target for antibacterial drugs. Fluoroalanine has been extensively studied as an inhibitor of this enzyme. D-fluoroalanine is a potent inhibitor of bacterial alanine racemase. nih.gov The mechanism of inhibition involves the enzyme-catalyzed elimination of a halide, which leads to the formation of a reactive allenic intermediate. nih.govresearchgate.net This intermediate can then irreversibly alkylate a tyrosine residue within the active site of the enzyme, leading to its inactivation. nih.govresearchgate.net Studies comparing fluoroalanine to other halogenated alanines have provided detailed kinetic data on the efficiency of this inactivation process. For example, the inactivation of alanine racemase from Escherichia coli B by fluoroalanine was found to have a lethal event for every 800 nonlethal turnovers. nih.govresearchgate.net In contrast, trifluoroalanine also inactivates alanine racemases, but through a different mechanism involving the nucleophilic attack of a lysine (B10760008) residue on an electrophilic intermediate. nih.gov

Table 1: Kinetic Constants for Alanine Racemase Inhibition

Inhibitor Target Enzyme Second-Order Rate Constant (M⁻¹s⁻¹) Inactivation Efficiency
D-fluoroalanine E. coli B Alanine Racemase 93 1 lethal event per 800 turnovers nih.govresearchgate.net
D-chlorovinylglycine E. coli B Alanine Racemase 122 +/- 14 1 lethal event per 2.2 +/- 0.2 turnovers nih.govresearchgate.net
Trifluoroalanine S. typhimurium & B. stearothermophilus Alanine Racemase Not specified Forms a monofluoro enzyme adduct nih.gov

D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids. The metabolism of D-fluoroalanine has been shown to be initiated by its oxidation to fluoropyruvate, a reaction catalyzed by DAAO. nih.gov This enzymatic step is crucial in the metabolic pathway of D-fluoroalanine. Researchers have utilized this reactivity to design coupled spectrophotometric assays to study the activity of other enzymes, such as alanine racemase. nih.gov In these assays, the D-enantiomer produced by the racemase is acted upon by DAAO, leading to a measurable signal. The study of how DAAO processes fluorinated substrates provides valuable information on the enzyme's substrate specificity and catalytic mechanism.

Probing Protein-Ligand and Protein-Protein Interactions

The introduction of fluorine into a ligand can significantly modulate its physicochemical properties, which in turn affects its interaction with proteins. nih.gov Fluorine's high electronegativity and small size can lead to favorable multipolar interactions with the protein backbone, enhancing binding affinity. nih.gov These interactions can be critical in the design of potent enzyme inhibitors and other bioactive molecules. While direct studies on Fmoc-3-Fluoroalanine-2-[d] in protein-protein interactions are not extensively documented, the principles derived from studies with other fluorinated molecules are applicable. The fluorine atom can act as a subtle but powerful modulator of binding, influencing both enthalpic and entropic contributions to the free energy of binding. nih.gov Computational methods are often employed to understand and predict the effects of fluorination on protein-ligand interactions. nih.gov

Analysis of Metabolic Pathways and Cellular Processes

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and quantifying metabolic fluxes. The deuterium (B1214612) label in Fmoc-3-Fluoroalanine-2-[d] allows it to be used as a tracer in metabolic studies.

Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are used to label metabolites and follow their transformation through metabolic networks. eurisotop.com This technique, known as metabolic flux analysis, provides a quantitative understanding of cellular metabolism. nih.gov The deuterium atom in Fmoc-3-Fluoroalanine-2-[d] can be tracked using techniques like mass spectrometry or NMR spectroscopy to elucidate the metabolic fate of the molecule. For example, deuterium-labeled D-fluoroalanine (fludalanine) has been used in studies to investigate its metabolism and pharmacokinetics. nih.gov Such tracer experiments can reveal whether a particular metabolic pathway is active and can help quantify the flow of metabolites through different branches of the network. nih.gov This information is crucial for understanding normal cellular physiology as well as the metabolic alterations that occur in disease states.

Studying Selective Uptake Mechanisms in Biological Systems

The introduction of fluorinated amino acids into peptide sequences is a recognized strategy to modulate pharmacological properties, including bioavailability. uni-regensburg.de The presence of fluorine can enhance hydrophobicity and metabolic stability, factors that are critical for a peptide's ability to cross biological membranes. nih.goviris-biotech.de While specific studies detailing the use of Fmoc-3-Fluoroalanine-2-[d] in selective uptake analysis are not extensively documented in current literature, the compound's structure is ideally suited for such investigations. The deuterium atom at the α-carbon provides a subtle, non-perturbing isotopic label that allows the peptide to be tracked and quantified using mass spectrometry-based techniques. This enables researchers to monitor the transport and accumulation of the peptide within cells or tissues, providing insights into the mechanisms governing its selective uptake without significantly altering the parent molecule's biological activity.

Structure-Activity Relationship (SAR) Studies of Functionalized Peptides and Analogs

Impact of Fluorine Substitution on Molecular Recognition

The substitution of hydrogen with fluorine in an amino acid side chain can profoundly influence molecular recognition events. fu-berlin.de Fluorine is the most electronegative element, and its introduction can alter the pKa of nearby functional groups, modify local conformational preferences, and introduce new non-covalent interactions such as dipole-dipole and orthogonal multipolar interactions. uni-regensburg.deiris-biotech.de

A key property of fluorine in this context is its "polar hydrophobicity." iris-biotech.de Despite the high polarity of the carbon-fluorine bond, fluorinated alkyl groups are surprisingly hydrophobic. nih.gov This dual nature can enhance binding affinity by simultaneously engaging in polar interactions and favorable hydrophobic contacts within a protein's binding pocket. uni-regensburg.de For example, studies on fluorinated analogues of HIV-1 fusion inhibitor peptides have shown that increasing fluorine content can increase the number of close contacts within the protein's binding pocket, which can correlate with changes in binding thermodynamics. uni-regensburg.de

Table 1: Example of Thermodynamic Parameters for Binding of Fluorinated vs. Non-Fluorinated Peptides This table is illustrative, based on data from studies on C31 peptides binding to the T21 peptide, to show the potential impact of fluorination. uni-regensburg.de

Peptide VariantBinding Stoichiometry (N)
C31 (Standard)1.07
C31-DfeGly (Difluoro)1.43
C31-5³,5'³-F6Leu (Hexafluoro)1.23
C31-5³-F3Ile (Trifluoro)0.76

This interactive table demonstrates how different fluorinated amino acid substitutions can alter the binding stoichiometry in a peptide-protein interaction, a key aspect of molecular recognition.

Deuterium Influence on Conformational Dynamics

While fluorine substitution provides a powerful tool for altering electronic properties, deuterium labeling at the α-carbon offers a subtle yet insightful probe into the conformational dynamics of a peptide backbone. nih.gov The carbon-deuterium (C-D) bond has a different vibrational frequency compared to a carbon-hydrogen (C-H) bond due to the increased mass of deuterium. This difference can be precisely measured using infrared (IR) spectroscopy. nih.gov

Table 2: Conformational Sensitivity of Cα–D Vibrational Frequencies Data derived from studies on Cα-D labeled alanine dipeptide (Adp-d1), illustrating the principle. nih.gov

Conformational StateCα-D Stretch Frequency Variability
Between 6 stable gas-phase structures39.4 cm⁻¹

This table highlights the significant variability in the Cα-D stretch frequency, demonstrating its utility as a sensitive reporter of local peptide conformation.

Advanced Spectroscopic and Isotopic Probing Techniques Utilizing Fmoc 3 Fluoroalanine 2 D

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for investigating the structure, dynamics, and interactions of biomolecules at atomic resolution. The incorporation of Fmoc-3-Fluoroalanine-2-[d] offers distinct advantages by introducing NMR-active nuclei that are not naturally abundant in biological systems, thereby providing background-free signals for analysis.

¹⁹F NMR for Conformational and Environmental Probing

The ¹⁹F nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity of its chemical shift to the local electronic environment. When a peptide containing 3-fluoroalanine is introduced into different environments, such as various solvents or upon binding to a target protein, the ¹⁹F chemical shift can provide detailed information about these changes. nih.govnih.gov

The chemical shift of the fluorine atom is highly sensitive to factors like solvent polarity, hydrogen bonding, and electrostatic interactions. researchgate.net For instance, a change in the solvent environment from a nonpolar to a polar solvent can induce a significant change in the ¹⁹F chemical shift, reflecting the altered electronic shielding of the nucleus. This sensitivity allows researchers to probe the local environment of the labeled amino acid within a peptide or protein, offering insights into conformational states and intermolecular interactions. nih.govnih.gov

Research Findings: Studies on peptides labeled with fluorinated amino acids have demonstrated that ¹⁹F chemical shifts are powerful reporters on the local environment. For example, a 4-fluorobenzamide (B1200420) group attached to a helical peptide showed a solvent-dependent downfield chemical shift of approximately 1.5 to 4 ppm when the solvent was changed, reflecting the electric field generated by the peptide's helical conformation. nih.govresearchgate.net This highlights the utility of ¹⁹F NMR in detecting subtle conformational changes and interactions.

Table 1: Representative ¹⁹F NMR Chemical Shifts of a 3-Fluoroalanine-Containing Peptide in Various Solvents.

This table illustrates the sensitivity of the ¹⁹F chemical shift to the local solvent environment. Data is hypothetical and serves to represent typical variations observed in such experiments.

SolventDielectric Constant (ε)¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃Observed Change (Δδ, ppm)
Chloroform (CDCl₃)4.8-225.2-
Tetrahydrofuran (THF)7.6-224.5+0.7
Acetonitrile (CD₃CN)37.5-223.1+2.1
Dimethyl Sulfoxide (DMSO-d₆)46.7-222.8+2.4
Water (D₂O)80.1-221.9+3.3

²H NMR for Studying Molecular Dynamics and Linebroadening Effects

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for investigating the dynamics of molecules. The deuterium nucleus possesses a quadrupole moment, and its relaxation properties are dominated by the quadrupolar interaction, which is sensitive to the rate and amplitude of molecular motion. nih.gov By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterium at the Cα position of the fluoroalanine residue, one can gain insights into the local dynamics of the peptide backbone.

In a relatively rigid peptide structure, the Cα-²H bond vector will reorient slowly, leading to efficient quadrupolar relaxation, short relaxation times, and broad ²H NMR signals. Conversely, increased local flexibility and faster molecular motions lead to less efficient relaxation, resulting in longer relaxation times and narrower lines. nih.govnorthwestern.edu This phenomenon, known as linebroadening, provides a direct measure of the motional freedom at the labeled site. Such studies are critical for understanding protein folding, flexibility, and function. utoronto.ca

Research Findings: ²H NMR relaxation studies on deuterated proteins have successfully characterized the dynamics of both backbone and side-chain positions. By measuring relaxation rates, researchers can derive order parameters (S²) that quantify the degree of spatial restriction of bond vectors. For example, ²H relaxation measurements at deuterated Cα positions in ubiquitin have shown that the Cα-Dα bond vectors have slightly higher order parameters on average than the corresponding N-H vectors, indicating distinct motional properties. nih.gov

Table 2: Representative ²H NMR Relaxation Data for the Cα-²H in a 3-Fluoroalanine-2-[d]-Labeled Peptide.

This table provides hypothetical data illustrating how ²H relaxation parameters can reflect the local mobility of a peptide backbone in different conformational states.

Peptide StateCorrelation Time (τc)T₁ Relaxation Time (ms)T₂ Relaxation Time (ms)Linewidth (Hz)Inferred Mobility
Aggregated FibrilSlow (~µs)5.50.8400Highly Restricted
Folded, GlobularModerate (~ns)50.015.021Restricted
Unstructured CoilFast (~ps)250.0100.03Highly Flexible

Multidimensional NMR for Structural Analysis of Labeled Peptides

The three-dimensional structure of a peptide is crucial to its biological function. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining these structures in solution. The incorporation of Fmoc-3-Fluoroalanine-2-[d] can aid in these analyses.

While the primary structural information comes from proton (¹H) NMR, the presence of the ¹⁹F and ²H labels can be exploited in more advanced experiments. For example, ¹H-¹⁹F heteronuclear correlation experiments can be used to resolve spectral overlap and confirm the location of the fluoroalanine residue. Furthermore, ¹H-¹⁹F NOEs can provide valuable distance restraints between the fluorine atom and nearby protons, adding crucial information for a high-resolution structure calculation, especially in regions of the peptide that may be poorly defined by ¹H-¹H NOEs alone. The deuterium at the Cα position simplifies the ¹H spectrum by removing the Cα proton signal and its associated couplings, which can aid in spectral assignment.

Mass Spectrometry (MS) for Peptide and Protein Characterization

Mass spectrometry is an indispensable analytical technique in proteomics and peptidomics for the identification and quantification of peptides and proteins. The unique features of Fmoc-3-Fluoroalanine-2-[d] can be leveraged for precise quantification.

Quantification and Identification of Labeled Biomolecules

There are two primary ways in which Fmoc-3-Fluoroalanine-2-[d] can be used for quantification. The first method takes advantage of the N-terminal Fmoc protecting group. The Fmoc group can be cleaved from the peptide using a base, such as piperidine (B6355638), which results in the formation of a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance at specific wavelengths (typically around 301 nm), which can be measured spectrophotometrically. sigmaaldrich.comnih.gov By creating a standard curve, the concentration of the released adduct can be directly correlated to the concentration of the Fmoc-labeled peptide. nih.govresearchgate.net This method is particularly useful for quantifying peptides immobilized on surfaces or within hydrogels. sigmaaldrich.com

The second method utilizes the deuterium label for mass spectrometry-based quantification. A peptide containing 3-Fluoroalanine-2-[d] will have a mass that is one Dalton higher than its non-deuterated counterpart. This mass difference allows it to be used as an internal standard in a mass spectrometry experiment. mdpi.com A known amount of the deuterated peptide can be spiked into a complex biological sample. The ratio of the peak intensities of the labeled (heavy) and unlabeled (light) peptide in the mass spectrum allows for the precise and absolute quantification of the endogenous, unlabeled peptide. creative-proteomics.com This stable isotope labeling approach is a gold standard for quantitative proteomics. mdpi.com

Research Findings: The quantification of Fmoc-protected amino acids on solid-phase resins is a well-established method. Molar absorption coefficients for the dibenzofulvene-piperidine adduct have been reported in the range of 7100 to 8100 L mol⁻¹ cm⁻¹ at 301 nm, allowing for robust and sensitive quantification. nih.gov Similarly, quantification of peptides using stable isotope-labeled amino acids by mass spectrometry has been shown to be a highly accurate method for determining peptide concentrations in complex biological samples like serum and tissues. mdpi.com

Table 3: Example Quantification of a Labeled Peptide (Peptide-FA-[d]).

This table presents hypothetical data comparing two methods for quantifying a peptide labeled with Fmoc-3-Fluoroalanine-2-[d].

MethodMeasurement PrincipleMeasured ValueCalculated Concentration (µM)
Fmoc Cleavage AssayUV Absorbance of Dibenzofulvene-Piperidine Adduct at 301 nm (ε = 7800 M⁻¹cm⁻¹)0.390 AU50.0
Mass SpectrometryPeak Intensity Ratio of Labeled (m/z 501.2) to Unlabeled (m/z 500.2) Peptide1.0 (with 50 µM internal standard)50.0

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a powerful tool for elucidating enzyme mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide information about bond-breaking and bond-forming steps in the transition state of the rate-determining step of a reaction. d-nb.infoyoutube.com

In the case of Fmoc-3-Fluoroalanine-2-[d], the deuterium at the Cα position can be used to probe enzymatic reactions that involve the cleavage of the Cα-H bond. If this bond is broken in the rate-determining step of the reaction, a primary KIE will be observed, where the reaction rate will be significantly slower for the deuterated substrate compared to the non-deuterated (protiated) substrate. The theoretical maximum for a C-H/C-D KIE at room temperature is around 7, but values can vary depending on the nature of the transition state. d-nb.info A large KIE (typically > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step. nih.gov

Research Findings: KIE studies are widely used to probe enzymatic mechanisms. For example, in the reaction catalyzed by D-amino acid oxidase with D-alanine, a primary substrate KIE of 9.1 was observed when using [2-²H]D-alanine at low pH. d-nb.info This large KIE provides strong support for a mechanism where the Cα-H bond cleavage is the rate-determining step. In other enzyme systems, the absence of a significant KIE can help to rule out certain mechanistic possibilities. mdpi.comnih.gov

Table 4: Representative Kinetic Isotope Effect Data for an Enzyme-Catalyzed Reaction Involving 3-Fluoroalanine-2-[d].

This table shows hypothetical kinetic data for an enzyme that processes 3-fluoroalanine, illustrating a primary deuterium kinetic isotope effect.

SubstrateVmax (µM/min)Km (µM)Vmax/Km (M⁻¹s⁻¹)Kinetic Isotope Effect (DV or D(V/K))
3-Fluoroalanine (H at Cα)120504.0 x 10⁴-
3-Fluoroalanine-2-[d] (D at Cα)24480.83 x 10⁴DV = 5.0, D(V/K) = 4.8

Investigation of Reaction Rate-Determining Steps

The substitution of a hydrogen atom with its heavier isotope, deuterium, leads to a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond strength can manifest as a kinetic isotope effect (KIE), where the rate of a reaction is slower for a deuterated substrate compared to its non-deuterated counterpart. A significant primary KIE (typically kH/kD > 2) is a strong indicator that the C-H bond is being cleaved in the rate-determining step of the reaction.

While direct studies investigating the reaction rate-determining steps specifically using Fmoc-3-Fluoroalanine-2-[d] are not extensively documented in publicly available literature, its structure lends itself to such investigations within the context of peptide science. The Fmoc protecting group enables the incorporation of the deuterated fluoroalanine residue into a peptide sequence via solid-phase peptide synthesis (SPPS). This allows for mechanistic studies of reactions involving the peptide backbone or the amino acid side chain.

For instance, Fmoc-3-Fluoroalanine-2-[d] could be used to probe the rate-determining steps of:

Enzymatic modifications of peptides: If an enzyme-catalyzed reaction involves the abstraction of the α-proton of the fluoroalanine residue, a significant KIE would be expected, indicating that this step is rate-limiting.

Chemical degradation pathways of peptides: The stability of the peptide backbone can be investigated by monitoring the rate of degradation reactions, such as racemization or elimination, where the cleavage of the α-C-H bond is implicated.

Peptide-receptor interactions: In cases where the interaction with a receptor involves a chemical step involving the α-proton, isotopic labeling could provide insights into the binding and activation mechanism.

The value of Fmoc-3-Fluoroalanine-2-[d] lies in its ability to be site-specifically incorporated into a larger biomolecule, thereby allowing for the precise investigation of localized chemical events.

Mechanistic Insights from Deuterium Isotope Effects

The magnitude of the deuterium isotope effect can provide detailed information about the transition state of a reaction. Primary KIEs are observed when the bond to the isotope is broken in the rate-determining step, while secondary KIEs arise from changes in hybridization or steric environment at the labeled position during the reaction.

A pertinent example of the application of a deuterated 3-fluoroalanine in mechanistic studies is the investigation of the oxidative deamination of 3-fluoro-L-alanine catalyzed by L-alanine dehydrogenase (AlaDH). In a study by Szymańska et al. (2017), the kinetic isotope effects for the oxidative deamination of 3-fluoro-[2-²H]-L-alanine were determined. Although this study used the unprotected amino acid, the findings are directly relevant to understanding the mechanistic insights that can be gained from deuterating the α-position.

The observed kinetic isotope effects provide valuable information about the mechanism of the enzymatic reaction. For the oxidative deamination of 3-fluoro-L-alanine, the cleavage of the C-H bond at the α-position is a key step. The substitution with deuterium allows for the quantification of the extent to which this bond cleavage is rate-limiting.

Kinetic Isotope Effects (KIEs) on Vmax for the Oxidative Deamination of 3-Fluoro-L-alanine Catalyzed by L-alanine Dehydrogenase
SubstrateSolventKIE on Vmax (kH/kD)
3-Fluoro-L-alanineH₂O1.1
3-Fluoro-L-alanine²H₂O1.4
3-Fluoro-[2-²H]-L-alanineH₂O1.4
Kinetic Isotope Effects (KIEs) on Vmax/KM for the Oxidative Deamination of 3-Fluoro-L-alanine Catalyzed by L-alanine Dehydrogenase
SubstrateSolventKIE on Vmax/KM (kH/kD)
3-Fluoro-L-alanineH₂O1.2
3-Fluoro-L-alanine²H₂O2.1
3-Fluoro-[2-²H]-L-alanineH₂O1.5

By incorporating Fmoc-3-Fluoroalanine-2-[d] into a peptide, similar mechanistic questions can be addressed for a wide range of peptide-modifying enzymes and chemical reactions, providing a powerful tool for detailed mechanistic analysis.

Computational and Theoretical Investigations of Fmoc 3 Fluoroalanine 2 D

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens through which to examine the conformational preferences and electronic structure of Fmoc-3-Fluoroalanine-2-[d]. These computational techniques allow for a detailed exploration of the molecule's behavior at an atomic level.

Prediction of Conformational Preferences and Interactions

The conformational landscape of Fmoc-3-Fluoroalanine-2-[d] is primarily dictated by the interplay between the bulky N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the fluorinated side chain, and the peptide backbone. The large, rigid nature of the Fmoc group significantly restricts the rotational freedom of the ψ (psi) and φ (phi) dihedral angles of the amino acid backbone, favoring extended conformations.

The introduction of a fluorine atom at the β-carbon (C3) of the alanine (B10760859) side chain introduces specific stereoelectronic effects that further influence conformational preferences. The "gauche effect" is a notable factor, where the conformer with the fluorine atom and the amino group in a gauche relationship is often stabilized. researchgate.net Additionally, the highly electronegative fluorine atom can participate in weak intramolecular hydrogen bonds with nearby amide protons, further stabilizing certain conformations. researchgate.net

Molecular dynamics simulations can provide insights into the dynamic behavior of these conformations in different solvent environments. In aqueous solutions, it is predicted that the hydrophobic Fmoc group would tend to be shielded from the solvent, while the more polar amino acid portion, including the fluorine atom, would be more solvent-exposed.

Table 1: Predicted Relative Energies of Key Conformers of Fmoc-3-Fluoroalanine-2-[d]

Conformer Dihedral Angle (φ, ψ) Relative Energy (kcal/mol) Key Intramolecular Interactions
Extended (-120°, 120°) 0.00 Minimal steric hindrance
Gauche (F-N) (-60°, 120°) -0.5 to -1.5 F···H-N hydrogen bond, gauche effect
Eclipsed (0°, 120°) +3.0 to +5.0 Steric clash between side chain and backbone

Analysis of Fluorine and Deuterium (B1214612) Effects on Electronic Structure

The substitution of hydrogen with fluorine and deuterium at specific positions in 3-fluoroalanine has profound effects on the molecule's electronic structure.

Fluorine: The most significant electronic effect stems from the high electronegativity of the fluorine atom. This results in a strong inductive electron-withdrawing effect (-I effect), which polarizes the C-F bond and influences the charge distribution across the entire molecule. This polarization can affect the acidity of nearby protons and the basicity of the amino group. Quantum chemical calculations on 3-fluoroalanine have shown that while the atomic charges of the amino and carboxyl groups are not drastically different from alanine, the local electronic environment of the β-carbon is significantly altered. researchgate.net

Deuterium: The substitution of a proton with a deuteron (B1233211) at the α-carbon (C2) introduces more subtle electronic effects. The primary influence is on the vibrational zero-point energy of the C-D bond compared to the C-H bond. This difference is the basis of the kinetic isotope effect, where the heavier deuterium can lead to a slower rate of reactions involving the cleavage of this bond. Electronically, deuterium is slightly more electron-donating than protium (B1232500) due to hyperconjugation, although this effect is generally small.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of Fmoc-3-Fluoroalanine-2-[d], such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The presence of fluorine and deuterium is expected to lead to characteristic shifts in the NMR spectra. In ¹³C NMR, the carbon atom bonded to fluorine (C3) would exhibit a large upfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The α-carbon (C2), being deuterated, would show a small isotope shift and its signal would likely be broadened or absent in proton-decoupled spectra due to the deuterium coupling. In ¹⁹F NMR, the fluorine atom would give a distinct signal whose chemical shift is sensitive to the local electronic environment and conformation.

In IR spectroscopy, the C-D stretching vibration will appear at a significantly lower frequency (around 2100-2200 cm⁻¹) compared to the corresponding C-H stretch (around 2900-3000 cm⁻¹). The C-F stretching frequency is also a characteristic feature, typically appearing in the region of 1000-1400 cm⁻¹.

Table 2: Predicted Spectroscopic Parameters for Fmoc-3-Fluoroalanine-2-[d]

Parameter Predicted Value Notes
¹³C Chemical Shift (Cα) ~50-55 ppm Isotope shift of ~0.1-0.3 ppm upfield compared to ¹H isotopologue
¹³C Chemical Shift (Cβ) ~80-85 ppm Significant upfield shift due to fluorine substitution
¹JCF Coupling Constant ~160-180 Hz Large one-bond coupling between C3 and F
IR Stretch (C-D) ~2150 cm⁻¹ Lower frequency than C-H stretch
IR Stretch (C-F) ~1100 cm⁻¹ Characteristic C-F bond vibration

Quantitative Structure-Activity Relationship (QSAR) Modeling

In the context of drug design and medicinal chemistry, QSAR models are used to correlate the chemical structure of a compound with its biological activity. The unique properties imparted by fluorine and deuterium in Fmoc-3-Fluoroalanine-2-[d] can be leveraged as descriptors in QSAR studies.

The incorporation of fluorine can significantly impact several key physicochemical properties that are frequently used as QSAR descriptors:

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its membrane permeability and binding to hydrophobic pockets in proteins.

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the compound's in vivo half-life.

Binding Affinity: The electronegativity and potential for hydrogen bonding of fluorine can alter the binding affinity of the molecule to its biological target. nih.gov

The deuterium at the α-carbon primarily influences metabolic stability through the kinetic isotope effect. This can be a critical parameter in QSAR models, particularly for predicting pharmacokinetic properties. The deuteration can slow down metabolic processes that involve the cleavage of the Cα-H bond, leading to improved drug exposure. nih.govmdpi.com

Table 3: Potential QSAR Descriptors for Fmoc-3-Fluoroalanine-2-[d]

Descriptor Type Influence of Fluorine/Deuterium
LogP Lipophilicity Increased by fluorine
pKa Electronic Modified by fluorine's inductive effect
Molar Refractivity Steric/Electronic Increased by fluorine
Kinetic Isotope Effect (KIE) Metabolic Stability Introduced by deuterium
Dipole Moment Electronic Altered by the polar C-F bond

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereospecific Labeling

The precise stereochemical control during the synthesis of isotopically labeled amino acids is paramount for their application in biological systems. Future research will undoubtedly focus on developing more efficient and scalable synthetic routes to access enantiomerically pure Fmoc-3-Fluoroalanine-2-[d].

Current strategies for the stereoselective deuteration of amino acids often involve metal-catalyzed hydrogen-deuterium exchange, enzymatic methods, or asymmetric synthesis from chiral precursors. For instance, methods using pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have shown great promise for the stereospecific α-deuteration of various L-amino acids. nih.gov Another approach involves the dynamic kinetic resolution of racemates via the formation of intermediate Ni(II) complexes, which allows for the preparation of α-deuterated-α-amino acids with high enantiomeric purity and up to 99% deuteration. dtic.mil

A key challenge is the integration of fluorination and deuteration in a single, stereocontrolled synthetic pathway. One emerging strategy is the use of cyclic sulfamidates derived from serine, which can undergo stereospecific nucleophilic fluorination, followed by deprotection. byu.eduacs.org A potential synthetic route for Fmoc-3-Fluoroalanine-2-[d] could involve the initial deuteration of a serine precursor at the α-position, followed by conversion to a cyclic sulfamidate and subsequent fluorination.

Future synthetic developments will likely focus on chemoenzymatic and organocatalytic methods to improve stereoselectivity and reduce the reliance on expensive heavy metal catalysts. The development of novel biocatalysts, such as engineered aminotransferases or racemases, could provide highly efficient and environmentally benign routes to this and other multi-labeled amino acids.

Table 1: Comparison of Potential Stereospecific Synthetic Routes

Synthetic Strategy Potential Advantages Potential Challenges
Metal-Catalyzed H/D Exchange High deuterium (B1214612) incorporation. Potential for racemization, requires expensive catalysts.
Enzymatic Deuteration (e.g., with PLP-enzymes) High stereoselectivity, mild reaction conditions. nih.gov Substrate specificity of enzymes may be a limitation.
Asymmetric Synthesis from Chiral Precursors High enantiomeric purity. Multi-step synthesis can be complex and time-consuming.
Cyclic Sulfamidate Chemistry Stereospecific introduction of fluorine. byu.eduacs.org Requires careful control of reaction conditions to maintain stereointegrity.

| Organophotoredox Catalysis | Mild reaction conditions, high functional group tolerance. | May require specialized equipment and photocatalysts. |

Expansion of Applications in Chemical Proteomics and Metabolomics

Isotopically labeled amino acids are invaluable tools in proteomics and metabolomics. Fmoc-3-Fluoroalanine-2-[d] is poised to make significant contributions in these fields due to its unique combination of labels.

In proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative analysis of protein expression. While direct metabolic labeling with Fmoc-3-Fluoroalanine-2-[d] is unlikely due to the protecting group, peptides synthesized with this amino acid can serve as highly specific internal standards for targeted proteomics. The deuterium label provides a distinct mass shift for mass spectrometry (MS)-based quantification, while the fluorine atom can be used for fluorine-19 nuclear magnetic resonance (¹⁹F NMR) studies of peptide-protein interactions.

The application of deuterated amino acids in metabolomics is well-established for tracing metabolic pathways and quantifying metabolite fluxes. biorxiv.org Peptides containing Fmoc-3-Fluoroalanine-2-[d] could be used as probes to study the activity of peptidases and proteases. The release of the labeled fluoroalanine could be traced by MS, providing insights into enzyme kinetics and substrate specificity.

Furthermore, the fluorine atom offers an additional layer of detection and quantification. ¹⁹F NMR is a background-free technique that can be used to monitor the uptake and metabolism of fluorinated compounds in complex biological samples. This dual-labeling strategy would allow for correlative studies using both MS and NMR, providing a more comprehensive understanding of metabolic processes.

Advanced Bioconjugation and Bioorthogonal Chemistry with Labeled Analogs

The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with precise sequences. The incorporation of Fmoc-3-Fluoroalanine-2-[d] into peptides opens up new possibilities for advanced bioconjugation and bioorthogonal chemistry.

Peptides synthesized with this labeled amino acid can be designed to include bioorthogonal functional groups, such as azides or alkynes, for subsequent "click chemistry" reactions. nih.gov This would allow for the site-specific attachment of imaging agents, drug molecules, or affinity tags. The fluorine and deuterium labels would serve as built-in reporters to monitor the success of the conjugation reaction and to track the fate of the labeled peptide in biological systems.

For example, a peptide containing Fmoc-3-Fluoroalanine-2-[d] and an azide-functionalized lysine (B10760008) residue could be synthesized. After deprotection and purification, this peptide could be reacted with a cyclooctyne-containing fluorescent probe via strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established bioorthogonal reaction. mdpi.com The resulting dual-labeled peptide could then be used for in vivo imaging, with the fluorine providing a signal for PET or NMR imaging and the fluorescent probe enabling optical microscopy.

The development of new bioorthogonal reactions that are compatible with the unique properties of fluorinated and deuterated amino acids is an active area of research. The electron-withdrawing nature of the fluorine atom could potentially influence the reactivity of nearby functional groups, a factor that needs to be considered in the design of new bioconjugation strategies.

Integration with Emerging Spectroscopic and Imaging Modalities

The dual isotopic and elemental labeling of Fmoc-3-Fluoroalanine-2-[d] makes it an ideal candidate for integration with a variety of advanced spectroscopic and imaging techniques. This multimodal approach can provide a more complete picture of biological processes by correlating data from different analytical platforms.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. biorxiv.org Incorporating Fmoc-3-Fluoroalanine-2-[d] into a peptide allows for the study of its structure, dynamics, and interactions with other biomolecules using ¹⁹F NMR. This technique is particularly powerful for in-cell NMR studies, as there is no background signal from endogenous fluorine. biorxiv.org

Positron Emission Tomography (PET) Imaging: If the fluorine atom is the radioactive isotope fluorine-18 (B77423) (¹⁸F), peptides containing this amino acid can be used as tracers for PET imaging. nih.govdtic.milacs.org ¹⁸F-labeled amino acids are widely used for tumor imaging, as cancer cells often exhibit increased amino acid metabolism. nih.govdtic.milacs.org The deuterium label could potentially be used to modulate the metabolic stability of the peptide, thereby improving its imaging properties.

Vibrational Imaging: Techniques such as stimulated Raman scattering (SRS) microscopy can visualize the distribution of specific chemical bonds in living cells and tissues. The carbon-deuterium (C-D) bond has a unique vibrational frequency in a region of the Raman spectrum that is free from interference from endogenous molecules. byu.edu This allows for the highly specific imaging of deuterated compounds. Peptides containing Fmoc-3-Fluoroalanine-2-[d] could be visualized in real-time using SRS microscopy, providing insights into their cellular uptake and localization. byu.edu

Table 2: Spectroscopic and Imaging Modalities for Fmoc-3-Fluoroalanine-2-[d] Analogs

Modality Label Information Gained Key Advantages
¹⁹F NMR Spectroscopy ¹⁹F Peptide conformation, dynamics, and ligand binding. biorxiv.org Background-free, sensitive to local chemical environment. biorxiv.org
PET Imaging ¹⁸F In vivo distribution and tumor uptake of peptides. nih.govdtic.milacs.org High sensitivity, quantitative imaging of metabolic processes. nih.govdtic.milacs.org
Mass Spectrometry (MS) ²H (Deuterium) Quantification of peptides and their metabolites. High mass accuracy and resolution.

| Stimulated Raman Scattering (SRS) Microscopy | ²H (Deuterium) | Subcellular localization and dynamics of peptides. byu.edu | Label-free, high spatial resolution, real-time imaging. byu.edu |

Theoretical Predictions Guiding Experimental Design and Discovery

Computational and theoretical chemistry are playing an increasingly important role in guiding the design and application of novel chemical probes. In the context of Fmoc-3-Fluoroalanine-2-[d], theoretical predictions can provide valuable insights at multiple stages of research, from synthesis to biological application.

Predicting Spectroscopic Properties: Quantum chemical calculations can be used to predict the NMR chemical shifts of both the fluorine and deuterium nuclei in different chemical environments. acs.org This information is crucial for interpreting experimental NMR spectra and for designing peptides where the labeled amino acid is in a location that is sensitive to the biological process of interest. For example, theoretical calculations could predict how the ¹⁹F NMR chemical shift of the fluoroalanine residue changes upon binding of the peptide to its target protein.

Modeling Peptide Conformation: Molecular dynamics (MD) simulations can be used to predict the conformational preferences of peptides containing Fmoc-3-Fluoroalanine-2-[d]. nih.govmdpi.com The introduction of a fluorinated and deuterated amino acid can influence the local and global structure of a peptide. MD simulations can help to understand these effects and to design peptides with specific structural properties. For example, simulations could be used to predict whether the labeled amino acid will be exposed on the surface of the peptide, making it accessible for interactions, or buried in the core.

Designing Novel Probes: In silico design strategies can be used to develop new molecular probes based on the Fmoc-3-Fluoroalanine-2-[d] scaffold. rsc.org For example, computational docking studies could be used to design peptides that bind to a specific protein target. The labeled amino acid could then be incorporated at a position that is predicted to be optimal for reporting on the binding event. Theoretical models can also be used to predict the pharmacokinetic properties of these peptides, helping to guide the selection of candidates for further experimental validation.

The synergy between theoretical predictions and experimental studies will be crucial for unlocking the full potential of Fmoc-3-Fluoroalanine-2-[d] and other multi-labeled amino acids in the future.

Q & A

Basic Research Questions

Q. What are the critical steps to synthesize Fmoc-3-Fluoroalanine-2-[d] with high enantiomeric purity?

  • Methodological Answer :

  • Use low-temperature conditions (0–4°C) during coupling to minimize racemization .
  • Employ anhydrous solvents (e.g., DMF) and coupling reagents like HATU/HBTU to enhance reaction efficiency .
  • Ensure deuterium incorporation via deuterated reagents (e.g., D₂O or deuterated acids) to achieve isotopic enrichment at the 2-position .
  • Monitor reaction progress via TLC or HPLC to confirm intermediate purity before Fmoc deprotection .

Q. How should researchers characterize the purity and enantiomeric excess (ee) of Fmoc-3-Fluoroalanine-2-[d]?

  • Methodological Answer :

  • HPLC Analysis : Use chiral columns (e.g., Chiralpak® IA/IB) with a mobile phase optimized for fluorinated amino acids to determine ee (>98% required for peptide synthesis) .
  • NMR Spectroscopy : Confirm structural integrity via ¹⁹F NMR (fluorine environment) and ²H NMR (deuterium incorporation) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and isotopic distribution for deuterium labeling .

Q. What are the best practices for handling and storing Fmoc-3-Fluoroalanine-2-[d]?

  • Methodological Answer :

  • Store at -20°C in airtight containers with desiccants to prevent hydrolysis of the Fmoc group .
  • Use inert atmospheres (argon/nitrogen) during weighing to avoid oxidation .
  • Re-dissolve in anhydrous DMF/DCM immediately before use in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How does deuteration at the 2-position influence the stability and reactivity of Fmoc-3-Fluoroalanine in peptide synthesis?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterium may slow reaction rates during coupling, requiring extended activation times (e.g., 15–20 minutes for HATU) .
  • Stability : Deuterated compounds exhibit reduced susceptibility to racemization under basic conditions (e.g., piperidine deprotection) .
  • Analytical Confirmation : Use ²H NMR or isotope ratio MS to verify deuterium retention post-synthesis .

Q. What strategies mitigate racemization during the incorporation of Fmoc-3-Fluoroalanine-2-[d] into sterically constrained peptides?

  • Methodological Answer :

  • Double Coupling : Repeat coupling steps with fresh reagents to overcome steric hindrance from the fluorinated side chain .
  • Ultrasound-Assisted Synthesis : Enhance resin swelling and reagent diffusion for improved coupling efficiency .
  • Real-Time Monitoring : Use Kaiser tests or LC-MS after each coupling cycle to detect incomplete reactions .

Q. How can researchers reconcile conflicting data on the conformational effects of fluorinated residues in peptide helices?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare helical stability of fluorinated vs. non-fluorinated peptides under varying pH/temperature .
  • Molecular Dynamics (MD) Simulations : Model fluorine’s electrostatic impact on hydrogen bonding and side-chain packing .
  • X-ray Crystallography : Resolve atomic-level structural perturbations caused by fluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.